molecular formula C25H21BFNO5 B566941 Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy]Methyl]phenyl]- CAS No. 1312201-54-9

Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy]Methyl]phenyl]-

Cat. No.: B566941
CAS No.: 1312201-54-9
M. Wt: 445.253
InChI Key: GXUCEGPEJNEJPP-DEDYPNTBSA-N
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Description

Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy]Methyl]phenyl]- is a complex organic compound that features a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acids typically involves the hydroboration of alkenes or alkynes, followed by oxidation . For this specific compound, the synthetic route may involve the following steps:

    Hydroboration: The addition of a boron-hydrogen bond across an unsaturated carbon-carbon bond.

    Oxidation: Conversion of the boron-containing intermediate to the boronic acid.

Industrial Production Methods

Industrial production of boronic acids often employs similar methods but on a larger scale. The use of transition metal catalysts, such as palladium, is common in facilitating the formation of the desired boronic acid .

Chemical Reactions Analysis

Types of Reactions

Boronic acids, including this specific compound, undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy]Methyl]phenyl]- has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

[4-[[4-[(E)-[1-[(4-fluorophenyl)methyl]-2,5-dioxopyrrolidin-3-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BFNO5/c27-22-9-3-18(4-10-22)15-28-24(29)14-20(25(28)30)13-17-5-11-23(12-6-17)33-16-19-1-7-21(8-2-19)26(31)32/h1-13,31-32H,14-16H2/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUCEGPEJNEJPP-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3CC(=O)N(C3=O)CC4=CC=C(C=C4)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\CC(=O)N(C3=O)CC4=CC=C(C=C4)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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